Glutaminase

Descripción

Propiedades

IUPAC Name |

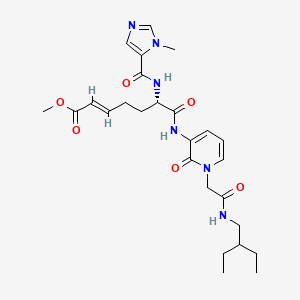

methyl (E,6S)-7-[[1-[2-(2-ethylbutylamino)-2-oxoethyl]-2-oxopyridin-3-yl]amino]-6-[(3-methylimidazole-4-carbonyl)amino]-7-oxohept-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O6/c1-5-18(6-2)14-28-22(33)16-32-13-9-11-20(26(32)37)30-24(35)19(10-7-8-12-23(34)38-4)29-25(36)21-15-27-17-31(21)3/h8-9,11-13,15,17-19H,5-7,10,14,16H2,1-4H3,(H,28,33)(H,29,36)(H,30,35)/b12-8+/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHGWUSABWIEXKQ-BEBFYNPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)C(CCC=CC(=O)OC)NC(=O)C2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)CNC(=O)CN1C=CC=C(C1=O)NC(=O)[C@H](CC/C=C/C(=O)OC)NC(=O)C2=CN=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1542132-88-6, 9001-47-2 | |

| Record name | ZED-1227 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1542132886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaminase | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZED-1227 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4SR539YKF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Glutaminase in Cancer Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the central features of this altered metabolism is a heightened dependence on the amino acid glutamine, a phenomenon termed "glutamine addiction." At the heart of glutamine metabolism lies the enzyme glutaminase (GLS), which catalyzes the conversion of glutamine to glutamate. This critical first step fuels a cascade of biosynthetic and bioenergetic pathways essential for tumor growth. This technical guide provides a comprehensive overview of the function of this compound in cancer metabolism, including its isoforms, regulation, and role in tumorigenesis. We present quantitative data on this compound expression and inhibition, detailed experimental protocols for its study, and visual representations of key signaling pathways, offering a vital resource for researchers and drug development professionals in the field of oncology.

Introduction: Glutamine Addiction and the Central Role of this compound

The metabolic landscape of cancer is characterized by a shift towards aerobic glycolysis, known as the Warburg effect, and an increased reliance on glutamine as a primary carbon and nitrogen source.[1][2] This "glutamine addiction" is a near-universal trait of cancer cells, providing them with the necessary building blocks for the synthesis of nucleotides, non-essential amino acids, and lipids.[1][3] Furthermore, glutamine metabolism is crucial for maintaining redox homeostasis through the production of the antioxidant glutathione (GSH).[4][5]

The gateway to glutamine utilization is the mitochondrial enzyme this compound (GLS), which exists in two primary isoforms encoded by separate genes: GLS1 (kidney-type) and GLS2 (liver-type).[6] GLS1 is broadly expressed and has two main splice variants, kidney-type this compound (KGA) and this compound C (GAC), with GAC being the predominantly expressed isoform in many cancers.[7] In contrast, GLS2 is primarily expressed in the liver and brain and often acts as a tumor suppressor.[8] The differential expression and opposing roles of these isoforms highlight the complexity of glutamine metabolism in cancer and present distinct opportunities for therapeutic intervention.

This compound Isoforms and Their Function in Cancer

The two main this compound isoenzymes, GLS1 and GLS2, play distinct and often opposing roles in cancer biology.

-

GLS1 (Kidney-type this compound): The GLS1 gene encodes two splice variants, KGA and GAC.[9] GLS1, particularly the GAC isoform, is frequently overexpressed in a wide range of cancers and is associated with a more aggressive phenotype and poor prognosis.[10] Its primary role is to fuel the tricarboxylic acid (TCA) cycle through anaplerosis, providing intermediates for energy production and the synthesis of macromolecules.[11] Upregulation of GLS1 is a key feature of the metabolic reprogramming driven by oncogenes like c-Myc.[2][12]

-

GLS2 (Liver-type this compound): In contrast to GLS1, GLS2 often functions as a tumor suppressor. Its expression is frequently downregulated in tumors like hepatocellular carcinoma and glioblastoma.[13] The tumor suppressor protein p53 can induce the expression of GLS2, which contributes to the maintenance of cellular redox balance and can promote apoptosis.[8]

Quantitative Data: this compound Expression, Kinetics, and Inhibition

The following tables summarize key quantitative data related to this compound expression, enzyme kinetics, and the potency of various inhibitors.

Table 1: Relative Expression of this compound Isoforms in Cancer vs. Normal Tissues

| Cancer Type | GLS1 Expression | GLS2 Expression | Reference(s) |

| Colorectal Cancer | Significantly upregulated | Downregulated | [14] |

| Breast Cancer (TNBC) | Upregulated | - | [11] |

| Head and Neck Cancer | Upregulated | Upregulated | [15] |

| Glioblastoma | Significantly downregulated | - | [13] |

| Hepatocellular Carcinoma | - | Significantly downregulated | [13] |

| Kidney Cancer (ccRCC) | Significantly downregulated | - | [13] |

Table 2: Kinetic Parameters of this compound Isoforms

| Isoform | Cancer Cell Line/Tissue | Km for Glutamine (mM) | Vmax | Reference(s) |

| GLS1 (mouse kidney) | - | 0.6 | - | [16] |

| GLS2 (mouse liver) | - | 11.6 | - | [16] |

| GTK/KAT1 (human) | - | 2.8 | - | [17] |

| GTL/KAT3 (mouse) | - | 0.7 | - | [17] |

Table 3: IC50 Values of Key this compound Inhibitors

| Inhibitor | Target | Cancer Cell Line | IC50 | Reference(s) |

| CB-839 | GLS1 (GAC) | Recombinant Human GAC | < 50 nM (1-hour preincubation) | [3][11] |

| CB-839 | GLS1 (GAC) | 293T cells | 3.2 nM | [18] |

| CB-839 | GLS1 | HG-3 (CLL) | 0.41 µM | [13] |

| CB-839 | GLS1 | MEC-1 (CLL) | 66.2 µM | [13] |

| CB-839 | GLS1 | MDA-MB-231 (TNBC) | 20-55 nM | [11] |

| BPTES | GLS1 (GAC) | Recombinant Human GAC | > 650 nM (1-hour preincubation) | [11] |

| BPTES | GLS1 | MDA-MB-231 (TNBC) | ≥ 2 µM | [11] |

| Compound 968 | GAC | Recombinant GAC | 9.3 µM | [19] |

| UPGL00004 | GAC | Recombinant Human GAC | 29 nM | [18] |

| trans-CBTBP | cKGA | 293T cells | 0.1 µM | [18] |

Regulatory Signaling Pathways

The expression and activity of this compound are tightly regulated by a complex network of signaling pathways that are frequently dysregulated in cancer.

The c-Myc Oncogene: A Master Regulator of Glutaminolysis

The transcription factor c-Myc is a potent oncogene that plays a central role in driving cell growth and proliferation. One of its key functions is the direct transcriptional activation of the GLS1 gene.[2][12] c-Myc binds to E-box elements in the GLS1 promoter, leading to increased GLS1 expression and enhanced glutamine metabolism.[2] Furthermore, c-Myc can indirectly increase GLS1 levels by repressing the expression of microRNAs (miR-23a/b) that target the GLS1 transcript for degradation.[5] This dual mechanism of regulation solidifies c-Myc as a critical driver of glutamine addiction in cancer.

mTORC1 Signaling: Integrating Nutrient Status with Glutamine Metabolism

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism, responding to nutrient availability, growth factors, and cellular energy status.[16] Activated mTORC1 signaling promotes glutamine metabolism through multiple mechanisms. One key downstream effector of mTORC1 is the S6 kinase 1 (S6K1), which can enhance the translation of c-Myc mRNA, thereby indirectly upregulating GLS1.[20] Additionally, mTORC1 can promote the activity of glutamate dehydrogenase (GDH), the enzyme that converts glutamate to the TCA cycle intermediate α-ketoglutarate, by repressing the expression of SIRT4, a mitochondrial sirtuin that inhibits GDH.[16]

References

- 1. bioassaysys.com [bioassaysys.com]

- 2. MYC Rules: Leading Glutamine Metabolism toward a Distinct Cancer Cell Phenotype [mdpi.com]

- 3. cohesionbio.com [cohesionbio.com]

- 4. Glutamine drives glutathione synthesis and contributes to radiation sensitivity of A549 and H460 lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glutathione-Dependent Pathways in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies [frontiersin.org]

- 8. This compound‐1 Mediated Glutaminolysis to Glutathione Synthesis Maintains Redox Homeostasis and Modulates Ferroptosis Sensitivity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot protocol | Abcam [abcam.com]

- 10. This compound - A potential target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preclinical investigations of the efficacy of the this compound inhibitor CB-839 alone and in combinations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ptglab.com [ptglab.com]

- 17. Characterization of the interactions of potent allosteric inhibitors with this compound C, a key enzyme in cancer cell glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-rad.com [bio-rad.com]

Glutaminase Isoforms and Their Tissue-Specific Expression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase (GLS), the enzyme responsible for the hydrolysis of glutamine to glutamate and ammonia, plays a pivotal role in cellular metabolism. This reaction is a critical entry point for glutamine into the tricarboxylic acid (TCA) cycle, supporting energy production, biosynthesis of macromolecules, and redox homeostasis. In humans, two distinct genes, GLS and GLS2, encode for different this compound isoforms with unique kinetic properties, tissue-specific expression patterns, and roles in both normal physiology and disease, particularly in cancer. Understanding the nuances of these isoforms is paramount for developing targeted therapeutic strategies. This technical guide provides a comprehensive overview of this compound isoforms, their tissue-specific expression, and detailed experimental protocols for their study.

This compound Isoforms: Genetics and Splice Variants

There are two primary this compound genes in mammals, GLS (also known as GLS1) and GLS2, located on human chromosomes 2 and 12, respectively.[1] These genes give rise to multiple protein isoforms through alternative splicing.

-

GLS (GLS1): This gene encodes the kidney-type glutaminases. Alternative splicing of the GLS transcript results in at least two major isoforms:

-

Kidney-type this compound (KGA): The full-length isoform.

-

This compound C (GAC): A shorter splice variant with a different C-terminus. GAC is often considered more potent than KGA.

-

-

GLS2: This gene encodes the liver-type glutaminases. It also produces two main splice variants:

-

Liver-type this compound (LGA): A shorter isoform.

-

This compound B (GAB): A longer isoform.

-

These isoforms exhibit distinct regulatory mechanisms and subcellular localizations, contributing to their diverse physiological functions.

Tissue-Specific Expression of this compound Isoforms

The expression of this compound isoforms is tightly regulated and varies significantly across different tissues, reflecting their specialized metabolic roles. The following tables summarize the mRNA and protein expression levels of GLS1 and GLS2 in various human tissues, based on data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas.

Table 1: mRNA Expression of this compound Isoforms (GLS and GLS2) in Human Tissues (nTPM)

| Tissue | GLS (GLS1) Expression (nTPM) | GLS2 Expression (nTPM) |

| Kidney | High | Low |

| Brain | High | Medium |

| Liver | Low | High |

| Pancreas | Medium | Medium |

| Lung | Medium | Low |

| Heart | Medium | Low |

| Skeletal Muscle | Low | Low |

| Small Intestine | High | Low |

| Colon | Medium | Low |

| Spleen | High | Low |

| Adipose Tissue | Medium | Low |

Data sourced from the GTEx portal. nTPM = normalized Transcripts Per Million. "High" indicates a comparatively high level of expression across tissues, "Medium" a moderate level, and "Low" a minimal level.

Table 2: Protein Expression of this compound Isoforms (GLS1 and GLS2) in Human Tissues

| Tissue | GLS1 Protein Expression | GLS2 Protein Expression |

| Kidney | High (granular cytoplasmic in tubules) | Not detected |

| Brain | High (neuronal cells) | Medium (cytoplasmic in CNS) |

| Liver | Low | High (cytoplasmic) |

| Pancreas | Medium | Medium (cytoplasmic) |

| Lung | Medium | Not detected |

| Heart | Medium | Not detected |

| Skeletal Muscle | Low | Not detected |

| Small Intestine | High | Not detected |

| Colon | Medium | Not detected |

| Spleen | High | Not detected |

| Adipose Tissue | Medium | Not detected |

Data summarized from the Human Protein Atlas.[2][3][4] Expression levels are annotated as High, Medium, Low, or Not detected based on immunohistochemical staining.

Signaling Pathways Regulating this compound Expression

The expression and activity of this compound isoforms are intricately regulated by various signaling pathways, particularly in the context of cancer metabolism. Two of the most well-characterized pathways involve the transcription factor c-Myc and the Rho family of GTPases.

c-Myc Signaling Pathway

The oncogenic transcription factor c-Myc is a critical regulator of glutamine metabolism.[5][6] c-Myc can upregulate the expression of GLS by transcriptionally repressing microRNAs (miR-23a and miR-23b) that would otherwise target GLS mRNA for degradation. This leads to increased this compound protein levels and enhanced glutaminolysis, fueling cancer cell proliferation.

c-Myc regulation of GLS1 expression.

Rho GTPase Signaling Pathway

The Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42) are key regulators of the actin cytoskeleton and cell signaling.[7] In cancer, hyperactivated Rho GTPases can stimulate this compound activity. This signaling cascade often involves the activation of the NF-κB transcriptional program, which in turn can lead to increased this compound expression and activity, thereby promoting cell proliferation and survival.[7]

Rho GTPase signaling pathway upregulating GLS1.

Experimental Protocols

Accurate and reproducible methods are essential for studying this compound isoforms. The following sections provide detailed protocols for key experiments.

This compound Activity Assay (Spectrophotometric)

This protocol describes a colorimetric assay to measure this compound activity in biological samples. The assay is based on the quantification of glutamate produced from the enzymatic hydrolysis of glutamine.

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.6)

-

L-glutamine solution (substrate)

-

Glutamate oxidase

-

Working reagent solution containing pyridine-2,6-dicarboxylic acid (PDA) and ammonium vanadate (AV)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 435 nm

-

Incubator at 37°C

Procedure:

-

Sample Preparation:

-

For cell lysates: Homogenize cells in ice-cold assay buffer and centrifuge to pellet debris. Collect the supernatant.

-

For tissue homogenates: Homogenize tissue in ice-cold assay buffer, centrifuge, and collect the supernatant.

-

Determine the protein concentration of the supernatant.

-

-

Reaction Setup:

-

In a 96-well plate, add a specific amount of sample (e.g., 10-50 µg of protein).

-

Add the L-glutamine substrate solution and glutamate oxidase to each well.

-

Incubate the plate at 37°C for 20-30 minutes.[8]

-

-

Termination and Color Development:

-

Add the working reagent solution (PDA/AV) to each well to stop the enzymatic reaction. This will react with the hydrogen peroxide produced by glutamate oxidase to form a stable orange-colored complex.[8]

-

Incubate at room temperature for 10 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance at 435 nm using a microplate reader.[8]

-

-

Calculation:

-

Calculate this compound activity based on a standard curve generated with known concentrations of glutamate. Activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that produces 1 µmol of glutamate per minute.

-

Workflow for this compound activity assay.

Western Blotting for this compound Isoforms

This protocol details the detection of GLS1 and GLS2 isoforms by Western blotting.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for KGA, GAC, and GLS2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use specific antibodies for KGA, GAC, or a pan-GLS1/GLS2 antibody as needed.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system (e.g., CCD camera-based imager or X-ray film).

-

Western blotting experimental workflow.

Immunohistochemistry (IHC) for this compound Isoforms

This protocol outlines the procedure for detecting the localization of this compound isoforms in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

-

FFPE tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase

-

Blocking solution (e.g., normal goat serum)

-

Primary antibodies specific for KGA and GAC

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate-chromogen solution

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer at 95-100°C for 10-20 minutes.[9]

-

Allow slides to cool to room temperature.

-

-

Staining:

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.

-

Wash with PBS.

-

Block non-specific binding with a blocking solution for 30-60 minutes.

-

Incubate with the primary antibody (specific for KGA or GAC) overnight at 4°C in a humidified chamber.

-

Wash with PBS.

-

Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.

-

Wash with PBS.

-

Incubate with streptavidin-HRP conjugate for 30 minutes.

-

Wash with PBS.

-

-

Visualization and Counterstaining:

-

Apply DAB substrate-chromogen solution and incubate until the desired brown color develops.[9]

-

Rinse with distilled water.

-

Counterstain with hematoxylin to stain the nuclei blue.

-

Dehydrate the sections through graded ethanol and clear in xylene.

-

-

Mounting:

-

Coverslip the slides using a permanent mounting medium.

-

Immunohistochemistry experimental workflow.

Conclusion

The differential expression and regulation of this compound isoforms underscore their distinct roles in normal physiology and the pathogenesis of diseases like cancer. A thorough understanding of the tissue-specific expression of KGA, GAC, LGA, and GAB, coupled with robust experimental methodologies, is crucial for advancing our knowledge of glutamine metabolism. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to investigate and target this compound in their respective fields. Further research into the specific functions and regulatory networks of each isoform will undoubtedly unveil new therapeutic opportunities.

References

- 1. Identification of two human this compound loci and tissue-specific expression of the two related genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tissue expression of GLS - Summary - The Human Protein Atlas [proteinatlas.org]

- 3. GLS2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 4. GLS protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 5. Myc regulates a transcriptional program that stimulates mitochondrial glutaminolysis and leads to glutamine addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rho GTPases and their roles in cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An optimized method for estimating this compound activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 10. bosterbio.com [bosterbio.com]

The Conductor's Baton: A Technical Guide to the Transcriptional Regulation of Glutaminase Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaminase (GLS), the mitochondrial enzyme responsible for converting glutamine to glutamate, stands as a critical node in cellular metabolism, particularly in proliferative states such as cancer. Its expression is tightly controlled by a cadre of transcription factors that respond to a variety of intracellular and extracellular cues. Understanding the intricate molecular mechanisms governing this compound gene expression is paramount for developing novel therapeutic strategies that target metabolic vulnerabilities in disease. This in-depth technical guide delineates the core transcription factors that orchestrate the expression of the this compound gene (GLS1), providing a comprehensive overview of the signaling pathways involved, quantitative data on gene regulation, and detailed experimental protocols for their investigation.

Core Transcription Factors Regulating this compound Expression

The expression of the GLS1 gene is under the control of several key transcription factors, each playing a distinct role in response to specific cellular signals. These include oncogenic drivers, mediators of inflammation, and regulators of metabolic homeostasis.

c-Myc: The Master Orchestrator of Proliferation

The proto-oncogene c-Myc is a pivotal regulator of cell growth and proliferation, and it exerts significant control over glutamine metabolism. c-Myc can upregulate this compound expression through both direct and indirect mechanisms.

-

Direct Transcriptional Activation: c-Myc has been shown to directly bind to the promoter region of the GLS1 gene, driving its transcription. This direct binding provides a direct link between oncogenic signaling and the metabolic reprogramming necessary to fuel rapid cell division.

-

Indirect Regulation via microRNAs: In a more nuanced mechanism, c-Myc can transcriptionally repress the expression of microRNAs miR-23a and miR-23b.[1][2][3] These microRNAs, in turn, target the 3' untranslated region (UTR) of GLS1 mRNA, leading to its degradation.[2] By suppressing these miRs, c-Myc effectively de-represses GLS1 expression, leading to increased this compound protein levels.[1][2][3]

c-Jun: A Mediator of Oncogenic Signaling

The transcription factor c-Jun, a component of the AP-1 complex, is another key player in linking oncogenic signaling pathways to metabolic alterations. Activation of c-Jun, often downstream of pathways like the Rho GTPase signaling cascade, leads to the transcriptional activation of GLS1.[4] c-Jun directly binds to the GLS1 promoter, enhancing its expression and thereby increasing this compound activity to support cancer cell metabolism.[4]

NF-κB: At the Crossroads of Inflammation and Metabolism

Nuclear Factor-kappa B (NF-κB), a central mediator of inflammatory responses, also plays a crucial role in regulating this compound expression. The p65 subunit of NF-κB can modulate GLS1 expression through a mechanism similar to c-Myc's indirect regulation. NF-κB p65 can suppress the expression of miR-23a, which in turn relieves the inhibition of GLS1 mRNA, leading to increased this compound levels.[5][6] This connection highlights a critical link between chronic inflammation and the metabolic reprogramming that supports tumorigenesis.

STAT1: A Cytokine-Responsive Regulator

Signal Transducer and Activator of Transcription 1 (STAT1) is a key component of cytokine signaling pathways, particularly in response to interferons. Upon activation, STAT1 can directly bind to the GLS1 promoter to upregulate its expression.[7][8] This regulation suggests a role for this compound in immune responses and inflammatory conditions.

TFEB: A Master Regulator of Lysosomal and Metabolic Genes

Transcription Factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. Recent evidence has also implicated TFEB in the control of cellular metabolism. TFEB can directly bind to the promoter of the GLS1 gene, indicating its role in coordinating glutamine metabolism with other cellular processes like autophagy.

Dlx-2: A Developmental Factor with a Role in Cancer Metabolism

Distal-less homeobox 2 (Dlx-2) is a transcription factor involved in embryonic development that has also been implicated in cancer progression. Dlx-2 has been shown to induce the expression of GLS1.[9][10]

Other Potential Regulators: CREB and YY1

While direct, quantitative evidence is still emerging, other transcription factors such as cAMP response element-binding protein (CREB) and Yin Yang 1 (YY1) have been suggested to play a role in regulating this compound expression.[11][12][13][14] Further research is needed to fully elucidate their specific contributions.

Quantitative Data on this compound Gene Regulation

The following tables summarize the available quantitative data on the regulation of this compound gene expression by the aforementioned transcription factors.

| Transcription Factor | Experimental System | Method | Fold Change in GLS1 mRNA/Promoter Activity | Reference(s) |

| Dlx-2 | MCF-7 cells | Microarray | ~2-fold increase | [9] |

Note: While the regulatory roles of c-Myc, c-Jun, NF-κB, STAT1, and TFEB on this compound expression are well-established, specific fold-change values from primary literature are not consistently reported in the abstracts of the initial search results. The provided table will be updated as more specific quantitative data becomes available.

Signaling Pathways and Regulatory Networks

The regulation of this compound expression is embedded within complex signaling networks that integrate diverse cellular cues.

Caption: Signaling pathways converging on transcription factors to regulate this compound expression.

Experimental Protocols

Investigating the transcriptional regulation of this compound involves a suite of powerful molecular biology techniques. The following sections provide detailed methodologies for the key experiments cited in this guide.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to identify the in vivo binding of a transcription factor to a specific DNA sequence, such as the GLS1 promoter.

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).

Detailed Methodology:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells to release the nuclei. Isolate the nuclei and lyse them to release the chromatin. Shear the chromatin to an average size of 200-1000 bp using sonication or micrococcal nuclease digestion.

-

Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the sheared chromatin overnight at 4°C with an antibody specific to the transcription factor of interest. Add protein A/G beads to precipitate the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of proteinase K.

-

DNA Purification: Purify the DNA using a standard phenol-chloroform extraction or a commercial DNA purification kit.

-

Analysis:

-

ChIP-qPCR: Use quantitative real-time PCR with primers specific to the putative binding site on the GLS1 promoter to quantify the enrichment of the target sequence.

-

ChIP-seq: Prepare a sequencing library from the purified DNA and perform next-generation sequencing to identify all genomic binding sites of the transcription factor.

-

Luciferase Reporter Assay

This assay is used to measure the ability of a transcription factor to activate or repress the transcriptional activity of the GLS1 promoter.

Caption: Experimental workflow for a Luciferase Reporter Assay.

Detailed Methodology:

-

Construct Reporter Plasmid: Clone the promoter region of the GLS1 gene into a luciferase reporter vector, placing it upstream of the luciferase gene.

-

Co-transfection: Co-transfect the reporter plasmid into cultured cells along with an expression vector for the transcription factor of interest. A control vector expressing a reporter with a different emission spectrum (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.

-

Cell Lysis: After 24-48 hours, lyse the cells using a passive lysis buffer.

-

Add Luciferin Substrate: Add the appropriate luciferase substrate to the cell lysate.

-

Measure Luminescence: Measure the light output using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold change in luciferase activity relative to a control (e.g., cells transfected with an empty expression vector).

Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to quantify the levels of GLS1 mRNA in response to the overexpression or knockdown of a specific transcription factor.

Caption: Experimental workflow for quantitative Reverse Transcription PCR (qRT-PCR).

Detailed Methodology:

-

RNA Extraction: Isolate total RNA from cells using a commercial kit or a standard Trizol-based method.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR: Perform real-time PCR using the synthesized cDNA as a template, primers specific for the GLS1 gene, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe (TaqMan).

-

Data Analysis: Determine the cycle threshold (Ct) values for GLS1 and a reference housekeeping gene (e.g., GAPDH, β-actin). Calculate the relative expression of GLS1 mRNA using the delta-delta Ct (ΔΔCt) method.[15]

Conclusion and Future Directions

The transcriptional regulation of this compound is a complex and multifaceted process, orchestrated by a network of transcription factors that are central to cellular signaling in both health and disease. The methodologies outlined in this guide provide a robust framework for dissecting these regulatory circuits. For drug development professionals, a deep understanding of these pathways offers the potential to identify novel therapeutic targets to disrupt the metabolic engine of cancer and other proliferative diseases. Future research should focus on further elucidating the interplay between these transcription factors, the role of the chromatin landscape in regulating GLS1 accessibility, and the identification of additional regulatory elements and their cognate binding proteins. This continued exploration will undoubtedly pave the way for innovative therapeutic interventions that target the transcriptional control of glutamine metabolism.

References

- 1. horizondiscovery.com [horizondiscovery.com]

- 2. c-Myc suppression of miR-23 enhances mitochondrial this compound and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. The oncogenic transcription factor c-Jun regulates this compound expression and sensitizes cells to this compound-targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The NF-κB member p65 controls glutamine metabolism through miR-23a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. STAT1 upregulates this compound and modulates amino acids and glutathione metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. STAT1 regulates human this compound 1 promoter activity through multiple binding sites in HIV-1 infected macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dlx-2 and this compound upregulate epithelial-mesenchymal transition and glycolytic switch - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dlx-2 and this compound upregulate epithelial-mesenchymal transition and glycolytic switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multifaceted regulation of hepatic lipid metabolism by YY1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. "Regulation of YY1, a Multifunctional Transcription Factor" by Ya-Li Yao [digitalcommons.usf.edu]

- 13. YY1 is regulated by O-linked N-acetylglucosaminylation (O-glcNAcylation) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. YY1 Regulates Glucose Homeostasis Through Controlling Insulin Transcription in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Basis of Glutaminase Catalytic Mechanism: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the structural and mechanistic principles governing the catalytic activity of glutaminase. This compound, a key enzyme in cellular metabolism, catalyzes the hydrolysis of glutamine to glutamate and ammonia, a critical step in glutaminolysis. Upregulation of this compound activity is a hallmark of many cancers, making it a prime target for therapeutic intervention. This document details the enzyme's active site, catalytic mechanism, allosteric regulation, and the structural basis for the activity of its major isoforms. Furthermore, it provides detailed experimental protocols for key assays and structural studies, along with quantitative data to support research and development efforts in this field.

Core Concepts of this compound Structure and Function

This compound exists in several isoforms, with the most well-studied being the kidney-type (GLS1) and liver-type (GLS2) glutaminases. GLS1 is further spliced into two variants: kidney-type this compound (KGA) and this compound C (GAC).[1][2] These isoforms share a conserved catalytic domain but differ in their tissue distribution, kinetic properties, and regulatory mechanisms.[3][4]

The catalytic activity of this compound is intricately linked to its quaternary structure. Inactive this compound typically exists as a dimer.[5] Activation is associated with a transition to a tetrameric state, which can be further promoted by allosteric activators like inorganic phosphate (Pi).[5][6] Recent studies using cryo-electron microscopy (cryo-EM) have revealed that these tetramers can further assemble into higher-order filamentous structures, a process that appears to be directly coupled to maximal catalytic activity.[2][6]

The this compound Active Site

The active site of this compound is a highly conserved pocket that facilitates the binding of glutamine and its subsequent hydrolysis. Key residues within the active site of human this compound C (GAC) that are crucial for catalysis include a nucleophilic serine (Ser286) and a number of tyrosine and asparagine residues (Tyr249, Asn335, Tyr414, Tyr466) that are involved in substrate binding and stabilization of the transition state.[7] A flexible "lid" or "gating loop" covers the active site and its conformation is critical for substrate entry and product release.[5]

The Catalytic Mechanism

The catalytic mechanism of this compound involves a two-step process:

-

Acylation: The catalytic serine residue (Ser286 in GAC) performs a nucleophilic attack on the amide carbon of glutamine, forming a covalent acyl-enzyme intermediate and releasing the first product, ammonia.[7]

-

Deacylation: A water molecule, activated by a general base, hydrolyzes the acyl-enzyme intermediate, releasing the second product, glutamate, and regenerating the active enzyme.

In some forms of this compound, such as protein this compound from Chryseobacterium proteolyticum, a catalytic triad of Cys-His-Asp has been identified, similar to that of cysteine proteases.[8]

Allosteric Regulation of this compound Activity

This compound activity is tightly regulated by allosteric mechanisms, allowing cells to modulate glutamine metabolism in response to their energetic and biosynthetic needs.

Activation by Phosphate

Inorganic phosphate (Pi) is a key allosteric activator of this compound.[5] Pi binds at the dimer-dimer interface of the this compound tetramer, inducing a conformational change in a critical "activation loop".[2][5] This conformational change is transmitted to the active site, promoting a catalytically competent conformation and enhancing substrate binding and turnover.[2][5] Cryo-EM studies have shown that Pi binding not only activates the enzyme but also promotes the formation of this compound filaments.[2]

Inhibition by Small Molecules

The dependence of cancer cells on this compound has driven the development of potent allosteric inhibitors. The most well-characterized of these are Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide (BPTES) and its more potent analog, CB-839.[9][10] These inhibitors bind to the same allosteric pocket at the dimer interface as phosphate but stabilize an inactive conformation of the tetramer.[1] By binding to the activation loop, BPTES and CB-839 prevent the conformational changes necessary for catalysis.[1]

The following diagram illustrates the allosteric regulation of this compound, showing the transition from an inactive dimer to an active, phosphate-bound tetramer, and the inhibitory action of BPTES/CB-839.

Caption: Allosteric regulation of this compound activity.

Quantitative Data on this compound Kinetics and Inhibition

The following tables summarize key quantitative data for different this compound isoforms and inhibitors.

Table 1: Kinetic Parameters of Human this compound Isoforms

| Isoform | Condition | Km (mM) for Glutamine | kcat (s-1) | Reference |

| KGA | No Phosphate | 15.6 | 7.2 | [5] |

| KGA | 50 mM Phosphate | 8.5 | 29.7 | [5] |

| GAC | No Phosphate | 18.4 | 7.8 | [5] |

| GAC | 50 mM Phosphate | 2.1 | 37.0 | [5] |

| LGA | No Phosphate | - | 6.9 | [5] |

| LGA | 50 mM Phosphate | - | 43.1 | [5] |

| K-PAG (Kidney/Brain) | - | 0.6 | - | |

| L-PAG (Liver) | - | 11.6 | - |

K-PAG and L-PAG refer to kidney-type and liver-type phosphate-activated this compound, respectively.

Table 2: Inhibitor Potency against Human this compound C (GAC)

| Inhibitor | Assay Condition | IC50 | Reference |

| BPTES | Recombinant human GAC | ~2-3 µM | [9] |

| BPTES | TNBC cell proliferation | ≥2 µM | [9] |

| CB-839 | Recombinant human GAC | < 50 nM | [9] |

| CB-839 | TNBC cell proliferation | 20-55 nM | [9] |

| CB-839 | Endogenous this compound (kidney, brain) | 20-30 nM | [9] |

| trans-CBTBP | 293T epithelial cells | 0.1 µM | [10] |

| CB-839 | 293T epithelial cells | 3.2 nM | [10] |

Experimental Protocols

This section provides an overview of key experimental protocols used to study the structural basis of the this compound catalytic mechanism.

Recombinant Human this compound Expression and Purification in E. coli

A common method for obtaining large quantities of this compound for structural and biochemical studies is through recombinant expression in Escherichia coli.

Principle: The cDNA encoding the human this compound isoform of interest is cloned into a bacterial expression vector, typically containing an inducible promoter (e.g., T7) and an affinity tag (e.g., polyhistidine tag) for purification. The vector is transformed into a suitable E. coli expression strain. Protein expression is induced, and the cells are harvested and lysed. The recombinant this compound is then purified from the cell lysate using affinity chromatography.

General Protocol:

-

Cloning: Subclone the human this compound cDNA into a pET-based expression vector (e.g., pET-28a) containing an N- or C-terminal 6xHis tag.

-

Transformation: Transform the expression plasmid into an E. coli strain suitable for protein expression, such as BL21(DE3).

-

Expression:

-

Grow the transformed E. coli in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/ml lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Affinity Purification:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elute the recombinant this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

-

Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography.

-

Quality Control: Assess the purity and identity of the purified protein by SDS-PAGE and Western blotting.

This compound Activity Assay (Coupled Enzyme Assay)

The activity of this compound is commonly measured using a coupled enzyme assay with glutamate dehydrogenase (GDH).

Principle: this compound converts glutamine to glutamate. In a coupled reaction, GDH catalyzes the oxidative deamination of this glutamate to α-ketoglutarate, with the concomitant reduction of NAD+ to NADH. The rate of NADH production, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm, is directly proportional to the this compound activity.

Reaction Scheme:

-

Glutamine + H2O --(this compound)--> Glutamate + NH4+

-

Glutamate + NAD+ + H2O --(Glutamate Dehydrogenase)--> α-Ketoglutarate + NADH + NH4+ + H+

General Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.6.

-

Substrate Solution: Prepare a stock solution of L-glutamine in assay buffer.

-

NAD+ Solution: Prepare a stock solution of NAD+ in assay buffer.

-

Glutamate Dehydrogenase (GDH): Prepare a stock solution of GDH in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the following in order:

-

Assay Buffer

-

NAD+ solution (final concentration ~1-2 mM)

-

GDH (sufficient activity to ensure the this compound reaction is rate-limiting)

-

Purified this compound or biological sample

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the L-glutamine solution (final concentration will vary depending on the experiment, e.g., for Km determination).

-

Immediately monitor the increase in absorbance at 340 nm over time using a plate reader at 37°C.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

-

For kinetic analysis, repeat the assay with varying glutamine concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

The following diagram depicts the workflow for a coupled this compound activity assay.

Caption: Workflow for a coupled this compound activity assay.

X-ray Crystallography of this compound

X-ray crystallography is a powerful technique to determine the three-dimensional structure of this compound at atomic resolution.

Principle: Highly purified this compound is crystallized to form a well-ordered, three-dimensional lattice. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the protein atoms. The diffraction pattern is recorded and used to calculate an electron density map, from which an atomic model of the protein can be built and refined.

General Protocol:

-

Protein Preparation: Purify this compound to >95% homogeneity. The protein should be concentrated to 5-15 mg/mL in a suitable buffer.

-

Crystallization Screening:

-

Use sparse matrix screening to test a wide range of crystallization conditions (precipitants, buffers, salts, and additives).

-

Common crystallization methods include hanging-drop and sitting-drop vapor diffusion. A small drop of the protein solution is mixed with a crystallization solution and allowed to equilibrate against a larger reservoir of the crystallization solution.

-

-

Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the concentrations of the protein and precipitants, pH, and temperature to obtain larger, well-diffracting crystals.

-

Cryo-protection and Data Collection:

-

Soak the crystals in a cryo-protectant solution (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination:

-

Process the diffraction data to obtain a set of structure factors.

-

Determine the initial phases using methods such as molecular replacement (if a homologous structure is available) or experimental phasing.

-

Calculate an electron density map.

-

Build an atomic model of the protein into the electron density map.

-

Refine the model against the experimental data to improve its accuracy.

-

-

Structure Validation: Validate the final model using various quality metrics.

Cryo-Electron Microscopy (Cryo-EM) of this compound Filaments

Cryo-EM is particularly useful for studying large, dynamic protein complexes like this compound filaments that are difficult to crystallize.

Principle: A thin film of the purified this compound solution is rapidly frozen in liquid ethane, trapping the protein filaments in a layer of vitreous (non-crystalline) ice. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual filaments are collected and computationally processed to generate a high-resolution three-dimensional reconstruction.

General Protocol:

-

Sample Preparation:

-

Purify this compound as for X-ray crystallography.

-

Induce filament formation by adding an allosteric activator like phosphate.

-

Apply a small volume (3-4 µL) of the sample to an EM grid.

-

Blot away excess liquid to create a thin film.

-

Plunge-freeze the grid into liquid ethane to vitrify the sample.

-

-

Data Collection:

-

Load the frozen grid into a cryo-electron microscope.

-

Collect a large dataset of images (micrographs) of the this compound filaments at different orientations.

-

-

Image Processing:

-

Perform motion correction to account for sample movement during imaging.

-

Estimate and correct for the contrast transfer function (CTF) of the microscope.

-

Pick individual filament segments from the micrographs.

-

Perform 2D classification to select for high-quality particles.

-

Generate an initial 3D model.

-

Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the filament.

-

-

Model Building and Refinement: Build and refine an atomic model into the cryo-EM density map.

Site-Directed Mutagenesis of this compound

Site-directed mutagenesis is used to introduce specific amino acid substitutions in this compound to probe the function of individual residues in catalysis, regulation, and inhibitor binding.

Principle: A pair of complementary oligonucleotide primers containing the desired mutation is used to amplify the entire plasmid containing the this compound gene using a high-fidelity DNA polymerase. The parental, methylated DNA template is then digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA. The newly synthesized, mutated plasmid is then transformed into E. coli for propagation.

General Protocol (based on the QuikChange method):

-

Primer Design:

-

Design two complementary primers, typically 25-45 bases in length, containing the desired mutation.

-

The mutation should be located in the middle of the primers with 10-15 bases of correct sequence on both sides.

-

The primers should have a melting temperature (Tm) of ≥78°C.

-

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid DNA, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase (e.g., Pfu).

-

Perform thermal cycling to amplify the mutated plasmid. A typical cycling protocol includes an initial denaturation step, followed by 12-18 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

DpnI Digestion:

-

Add DpnI restriction enzyme directly to the PCR product.

-

Incubate at 37°C for 1-2 hours to digest the parental template DNA.

-

-

Transformation:

-

Transform the DpnI-treated DNA into a competent E. coli strain (e.g., DH5α or XL1-Blue).

-

Plate the transformed cells on an agar plate containing the appropriate antibiotic.

-

-

Verification:

-

Isolate plasmid DNA from individual colonies.

-

Verify the presence of the desired mutation by DNA sequencing.

-

The following diagram illustrates the logical relationship between these key experimental techniques in studying this compound.

Caption: Interplay of key techniques in this compound research.

Conclusion

The structural and mechanistic understanding of this compound has advanced significantly, revealing a highly dynamic and regulated enzyme. The interplay between its oligomeric state, allosteric regulation by phosphate and small molecule inhibitors, and conformational changes in the active site provides a detailed picture of its catalytic cycle. This knowledge, supported by robust quantitative data and detailed experimental protocols, provides a solid foundation for further research into the role of this compound in health and disease, and for the development of novel therapeutic strategies targeting this critical metabolic enzyme.

References

- 1. Serial Room Temperature Crystal Loading, Data Collection, and Data Processing of Human this compound C in Complex with Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expression of recombinant human L-glutaminase in Escherichia coli: polyclonal antibodies production and immunological analysis of mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. joachimfranklab.org [joachimfranklab.org]

- 6. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sekelsky.bio.unc.edu [sekelsky.bio.unc.edu]

- 8. agilent.com [agilent.com]

- 9. static.igem.org [static.igem.org]

- 10. researchgate.net [researchgate.net]

The Glutaminase Pathway: A Core Axis in Cellular Bioenergetics and a Prime Target in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Executive Summary

Cellular metabolism is a complex and highly regulated network of biochemical reactions essential for maintaining cellular homeostasis, proliferation, and survival. In the context of cancer, metabolic reprogramming has emerged as a hallmark, enabling tumor cells to meet their increased bioenergetic and biosynthetic demands. Among the key metabolic pathways that are frequently dysregulated in cancer is glutaminolysis, a process initiated by the enzyme glutaminase. This technical guide provides a comprehensive overview of the this compound pathway's central role in cellular bioenergetics, with a particular focus on its implications in oncology and as a target for drug development. We delve into the core mechanisms of glutaminolysis, its intricate regulation by key oncogenic signaling pathways, and provide detailed experimental protocols for its investigation. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding of this critical metabolic axis.

The Core this compound Pathway: Fueling the Cell

Glutamine, the most abundant amino acid in the plasma, plays a critical role as a key nutrient for rapidly proliferating cells, including cancer cells.[1] The catabolism of glutamine, known as glutaminolysis, is a metabolic pathway that converts glutamine into various intermediates that fuel the tricarboxylic acid (TCA) cycle and support biosynthetic processes.[2]

The initial and rate-limiting step of glutaminolysis is the hydrolysis of glutamine to glutamate and ammonia, a reaction catalyzed by the mitochondrial enzyme this compound (GLS).[3] Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate (α-KG) by either glutamate dehydrogenase (GDH) or various aminotransferases.[4] The entry of α-KG into the TCA cycle is a process known as anaplerosis, which replenishes the pool of TCA cycle intermediates that are consumed for the biosynthesis of macromolecules such as fatty acids, nucleotides, and other non-essential amino acids.[4][5] This anaplerotic function of glutamine is particularly crucial in cancer cells where glucose is often preferentially metabolized to lactate via aerobic glycolysis (the Warburg effect), thereby limiting the entry of glucose-derived pyruvate into the TCA cycle.[6]

There are two major isoforms of this compound in mammals, encoded by distinct genes: GLS1 (kidney-type this compound, which includes splice variants KGA and GAC) and GLS2 (liver-type this compound, which includes the LGA splice variant).[7][8] GLS1 is ubiquitously expressed and is the predominant isoform found in most cancers, where it is often associated with a more aggressive phenotype.[7] In contrast, GLS2 expression is more restricted and it has been suggested to have tumor-suppressive functions in some contexts.[7]

Figure 1: The core this compound pathway (glutaminolysis).

Quantitative Aspects of this compound-Driven Bioenergetics

The reliance of cancer cells on glutamine metabolism is reflected in the altered concentrations of glutamine and its metabolites in the tumor microenvironment and within the cancer cells themselves. Furthermore, the kinetic properties of this compound isoforms and the energetic yield from glutamine oxidation provide a quantitative basis for understanding its importance in cancer cell bioenergetics.

Table 1: Representative Concentrations of Glutamine and Glutamate

| Metabolite | Location | Concentration Range | Reference(s) |

| Glutamine | Human Plasma | 400 - 600 µM | [9] |

| Glutamine | Intracellular (Cancer Cells) | 2 - 20 mM | [9] |

| Glutamate | Extracellular (Tumor Microenvironment) | Elevated compared to normal tissue | [10] |

| Glutamate | Intracellular (Glioblastoma) | ~20 mM | [11] |

Table 2: Kinetic Parameters of Human this compound Isoforms

| Isoform | Km for Glutamine (mM) | Vmax | kcat | Notes | Reference(s) |

| GLS1 (Kidney-type) | 0.6 - 5 | - | - | High activity, low Km. | [7][11][12] |

| GLS2 (Liver-type) | ~11.6 - 17 | - | - | Low activity, high Km, allosterically regulated. | [12][13] |

Table 3: Bioenergetic Contribution of Glutamine

| Parameter | Value | Notes | Reference(s) |

| ATP Yield per Glutamine (Complete Oxidation) | ~24 ATP | Theoretical maximum yield. | [14] |

| Contribution to TCA Cycle Anaplerosis | Can be >50% | Highly dependent on cell type and nutrient availability. | [5][15] |

| Contribution to Cellular ATP Production | Can be the major source, even in hypoxia. | Oxidative phosphorylation driven by glutamine can exceed ATP from glycolysis. | [16][17][18] |

Regulation of the this compound Pathway by Oncogenic Signaling

The expression and activity of this compound are tightly regulated by a network of signaling pathways that are frequently hijacked by cancer cells to promote their growth and survival. Key oncogenes such as c-Myc, and signaling cascades like the Raf-MEK-ERK and NF-κB pathways, play a pivotal role in upregulating glutaminolysis.

c-Myc: A Master Regulator of Glutamine Metabolism

The oncoprotein c-Myc is a transcription factor that orchestrates a broad program of metabolic reprogramming in cancer cells. c-Myc directly upregulates the expression of GLS1 by binding to E-box sequences in its promoter region.[14][19][20] Additionally, c-Myc can indirectly increase GLS1 levels by suppressing the expression of microRNAs, such as miR-23a and miR-23b, which normally target GLS1 mRNA for degradation.[19] Furthermore, c-Myc also promotes the expression of glutamine transporters, such as SLC1A5 (ASCT2), ensuring a steady influx of glutamine into the cell.[9] This coordinated regulation establishes a positive feedback loop where c-Myc drives glutaminolysis, which in turn supports the metabolic demands of c-Myc-driven proliferation.[6][14]

Figure 2: Regulation of this compound by c-Myc.

Raf-MEK-ERK Pathway: Post-Translational Activation

The Raf-MEK-ERK (MAPK) signaling pathway is a key cascade that transduces signals from growth factor receptors to the nucleus, regulating cell proliferation, differentiation, and survival. This pathway has been shown to regulate the activity of the kidney-type this compound isoform (KGA) through a phosphorylation-dependent mechanism.[11][21] Upon stimulation by growth factors like EGF, the Raf-MEK-ERK cascade is activated, leading to the phosphorylation and stimulation of KGA activity.[21] This post-translational modification provides a rapid mechanism for cancer cells to boost glutaminolysis in response to mitogenic signals.

Figure 3: Regulation of KGA activity by the Raf-MEK-ERK pathway.

NF-κB Signaling: A Link to Inflammation and Metabolism

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, immunity, cell proliferation, and survival. In the context of cancer, chronic NF-κB activation is a common feature that contributes to tumorigenesis. The p65 subunit of NF-κB has been shown to transcriptionally regulate the expression of GLS1.[16] Similar to c-Myc, NF-κB can also indirectly upregulate GLS1 by inhibiting the expression of miR-23a.[22][23] This links the inflammatory signaling in the tumor microenvironment to the metabolic reprogramming of cancer cells, where pro-inflammatory signals can drive glutamine metabolism to support tumor growth.

Figure 4: Regulation of this compound by the NF-κB pathway.

Experimental Protocols for Studying the this compound Pathway

Investigating the this compound pathway requires a combination of techniques to measure enzyme activity, quantify metabolite levels, and trace metabolic fluxes. This section provides detailed methodologies for key experiments.

This compound Activity Assay

The activity of this compound can be determined by measuring the production of either of its products, glutamate or ammonia. Commercially available kits provide convenient and sensitive methods for this purpose. The following is a general protocol for a colorimetric assay based on the quantification of glutamate.

Principle: this compound catalyzes the conversion of glutamine to glutamate. The glutamate produced is then oxidized by glutamate dehydrogenase (GDH), which concomitantly reduces NAD+ to NADH. The NADH, in the presence of a hydrogen transmitter, reduces a water-soluble tetrazolium salt (WST-8) to a yellow-colored formazan product. The rate of formazan production is directly proportional to the this compound activity and can be measured spectrophotometrically at 450 nm.

Materials:

-

This compound Activity Assay Kit (e.g., Novus Biologicals NBP3-24496 or similar)

-

Microplate reader capable of measuring absorbance at 450 nm

-

37°C incubator

-

Microcentrifuge

-

Homogenizer (for tissue samples)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

Sample Preparation:

-

Cell Lysate:

-

Collect 1-5 x 10^6 cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 100-200 µL of ice-cold assay buffer provided in the kit.

-

Homogenize or sonicate the cell suspension on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Tissue Homogenate:

-

Weigh 10-100 mg of tissue and rinse with ice-cold PBS.

-

Add 200-500 µL of ice-cold assay buffer and homogenize on ice.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Serum/Plasma: Can be used directly after appropriate dilution as recommended by the kit manufacturer.

Assay Procedure (96-well plate format):

-

Standard Curve Preparation: Prepare a series of glutamate standards by diluting the provided standard solution with assay buffer according to the kit's instructions.

-

Reaction Setup:

-

Add 50 µL of each standard to separate wells.

-

Add 50 µL of sample supernatant to other wells.

-

For each sample, prepare a blank well containing 50 µL of the sample supernatant.

-

-

Enzymatic Reaction:

-

Prepare a reaction mix containing glutamine (substrate), NAD+, and GDH according to the kit's manual.

-

Add 50 µL of the reaction mix to the standard and sample wells.

-

Add 50 µL of a blank reaction mix (without glutamine) to the sample blank wells.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Color Development: Add the chromogenic agent (WST-8 and hydrogen transmitter) to all wells as per the kit's instructions.

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank from the standards and samples. Plot the standard curve and determine the glutamate concentration in the samples. Calculate the this compound activity based on the amount of glutamate produced per unit time per amount of protein.

Figure 5: Experimental workflow for a colorimetric this compound activity assay.

¹³C Metabolic Flux Analysis of Glutaminolysis

Metabolic flux analysis (MFA) using stable isotope tracers, such as ¹³C-labeled glutamine, is a powerful technique to quantify the contribution of glutamine to various metabolic pathways, including the TCA cycle.

Principle: Cells are cultured in a medium where glutamine is replaced with a ¹³C-labeled isotopologue (e.g., [U-¹³C₅]-glutamine). The ¹³C atoms from glutamine are incorporated into downstream metabolites as they are processed through glutaminolysis and the TCA cycle. The mass isotopomer distribution (MID) of these metabolites is then measured by mass spectrometry (MS), typically coupled with liquid chromatography (LC). By analyzing the MIDs, the relative and absolute fluxes through different metabolic pathways can be calculated.[17][24][25]

Materials:

-

Cell culture reagents (glutamine-free medium, dialyzed FBS)

-

[U-¹³C₅]-L-glutamine

-

LC-MS system (e.g., Q-Exactive Orbitrap)

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard medium.

-

Wash the cells with pre-warmed PBS.

-

Replace the standard medium with glutamine-free medium supplemented with [U-¹³C₅]-L-glutamine (typically 2-4 mM) and dialyzed FBS.

-

Incubate the cells for a time course to allow for isotopic labeling to reach a steady state (typically 6-24 hours).

-

-

Metabolite Extraction:

-

Place the culture dish on ice and aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS.

-

Add ice-cold 80% methanol to quench metabolism and lyse the cells.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Vortex the tube and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 16,000 x g) at 4°C for 15 minutes.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

-

LC-MS Analysis:

-

Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

-

Inject the sample into the LC-MS system.

-

Separate the metabolites using a suitable chromatography method (e.g., HILIC for polar metabolites).

-

Acquire data in full scan mode to determine the mass isotopomer distributions of key metabolites (e.g., glutamate, α-ketoglutarate, malate, citrate).

-

-

Data Analysis:

-

Identify and integrate the peaks corresponding to the different isotopologues of each metabolite.

-

Correct the raw MIDs for the natural abundance of ¹³C.

-

Use metabolic flux analysis software (e.g., INCA, Metran) to fit the corrected MIDs to a metabolic network model and calculate the intracellular fluxes.

-

Figure 6: Workflow for ¹³C metabolic flux analysis.

This compound Inhibitors: A Promising Avenue for Cancer Therapy

The profound dependence of many cancer cells on glutamine metabolism has made this compound a highly attractive target for the development of novel anticancer therapies. Several small molecule inhibitors of GLS1 have been developed and are in various stages of preclinical and clinical evaluation.

Table 4: Key this compound Inhibitors

| Inhibitor | Mechanism of Action | Status | Reference(s) |

| BPTES (Bis-2-(5-phenylacetamido-1,3,4-thiadiazol-2-yl)ethyl sulfide) | Allosteric inhibitor of GLS1 | Preclinical | [6] |

| CB-839 (Telaglenastat) | Potent and selective allosteric inhibitor of GLS1 | Clinical Trials | [6] |

| Compound 968 | Allosteric inhibitor of GLS1 | Preclinical | [6] |

| DON (6-Diazo-5-oxo-L-norleucine) | Irreversible glutamine antagonist, inhibits multiple glutamine-utilizing enzymes | Preclinical/Historical | [17] |

These inhibitors function by blocking the conversion of glutamine to glutamate, thereby depriving cancer cells of a critical source of carbon and nitrogen. This leads to a depletion of TCA cycle intermediates, a reduction in ATP production, an increase in oxidative stress due to impaired glutathione synthesis, and ultimately, cell cycle arrest and apoptosis.[3][6] The clinical development of this compound inhibitors, both as monotherapies and in combination with other anticancer agents, holds significant promise for the treatment of a wide range of glutamine-addicted tumors.

Conclusion and Future Directions

The this compound pathway is a central node in the metabolic network of highly proliferative cells, playing a critical role in bioenergetics, biosynthesis, and redox homeostasis. In cancer, this pathway is frequently upregulated through the action of oncogenic signaling pathways, rendering tumor cells "addicted" to glutamine. This metabolic vulnerability has been successfully exploited for the development of a new class of anticancer drugs targeting this compound.

Future research in this field will likely focus on several key areas:

-

Biomarker Development: Identifying reliable biomarkers to predict which tumors will be most sensitive to this compound inhibitors is a critical step towards personalized cancer therapy.

-

Combination Therapies: Exploring the synergistic effects of this compound inhibitors with other targeted therapies or conventional chemotherapies may lead to more effective treatment regimens and overcome potential resistance mechanisms.

-

Understanding GLS2: The role of the GLS2 isoform in cancer is less well understood and warrants further investigation, as it may have context-dependent tumor-suppressive or oncogenic functions.

-

Tumor Microenvironment: Elucidating the complex interplay of glutamine metabolism between cancer cells and other cell types within the tumor microenvironment will provide a more complete picture of its role in tumor progression and may reveal novel therapeutic targets.

The continued exploration of the this compound pathway will undoubtedly provide further insights into the metabolic underpinnings of cancer and pave the way for the development of more effective and targeted cancer therapies.

References

- 1. cellbiolabs.com [cellbiolabs.com]

- 2. Structure and activation mechanism of the human liver-type this compound GLS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Glutaminolysis: New Perspectives to Understand Cancer Development and Novel Strategies for Potential Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Glutaminolysis as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. A tale of two glutaminases: homologous enzymes with distinct roles in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nuclear factor-κB p65 regulates this compound 1 expression in human hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural basis for the allosteric inhibitory mechanism of human kidney-type this compound (KGA) and its regulation by Raf-Mek-Erk signaling in cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]